molecular formula C17H18ClN5O2S B2439992 1-(4-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 1013774-28-1

1-(4-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2439992
M. Wt: 391.87
InChI Key: ULMVMRIXMNXHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H18ClN5O2S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds related to the specified chemical structure, specifically pyrazole derivatives, have demonstrated significant antimicrobial and anticancer activities. A study highlighted the synthesis of pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which were evaluated for their in vitro antimicrobial and anticancer properties. Certain synthesized compounds surpassed doxorubicin, a reference drug, in anticancer activity and exhibited good to excellent antimicrobial effectiveness (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Synthesis Insights

Another study focused on the synthesis of isomorphous structures involving chloro and methyl substituted small heterocyclic compounds, demonstrating the chlorine-methyl exchange rule. This research provides valuable insights into the structural characteristics and potential applications of such compounds in various fields, including pharmaceuticals (Rajni Swamy et al., 2013).

Heterocyclization and Chemical Properties

Further research into the condensation reactions involving similar chlorophenyl compounds has led to the development of various heterocyclic compounds with potential biological activities. This includes the synthesis of isoflavones and other heterocycles with promising yields, demonstrating the chemical versatility and potential application in medicinal chemistry of compounds related to the specified chemical structure (Moskvina, Shilin, & Khilya, 2015).

Fungicidal Activity

Another area of application is in the development of fungicides. Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing specific moieties have been synthesized and evaluated for their fungicidal activity. This research indicates the potential use of such compounds in agricultural science to combat fungal infections in crops (Liu et al., 2012).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-4-23-15(13-9-22(2)21-16(13)25-3)19-20-17(23)26-10-14(24)11-5-7-12(18)8-6-11/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMVMRIXMNXHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

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